Tenacissoside G

Description

Propriétés

IUPAC Name |

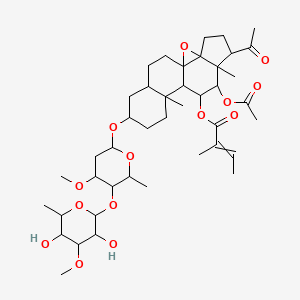

[6-acetyl-8-acetyloxy-14-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] 2-methylbut-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H64O14/c1-11-20(2)37(47)54-34-35-39(7)15-13-26(53-29-19-28(48-9)32(23(5)50-29)55-38-31(46)33(49-10)30(45)22(4)51-38)18-25(39)12-16-41(35)42(56-41)17-14-27(21(3)43)40(42,8)36(34)52-24(6)44/h11,22-23,25-36,38,45-46H,12-19H2,1-10H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHDJGUWKOIBIKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1C2C3(CCC(CC3CCC24C5(O4)CCC(C5(C1OC(=O)C)C)C(=O)C)OC6CC(C(C(O6)C)OC7C(C(C(C(O7)C)O)OC)O)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H64O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

792.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Tenacissoside G: A Comprehensive Technical Guide on its Discovery, Natural Source, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenacissoside G, a flavonoid derived from the medicinal plant Marsdenia tenacissima, has emerged as a promising natural compound with significant anti-inflammatory properties. This technical guide provides an in-depth overview of the discovery, natural source, and biological activities of this compound, with a particular focus on its potential as a therapeutic agent for osteoarthritis. Detailed experimental protocols and a summary of its known mechanism of action, including its inhibitory effects on the NF-κB signaling pathway, are presented. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Natural Source

This compound was first isolated from the dried roots of Marsdenia tenacissima (Roxb.) Wight & Arn., a plant belonging to the Asclepiadaceae family.[1] This plant has a long history of use in traditional Chinese medicine for treating various ailments, including inflammation and tumors. The isolation of this compound and other bioactive C21 steroidal glycosides from Marsdenia tenacissima has been a subject of significant phytochemical research.[2][3][4]

The general procedure for the isolation of this compound involves the extraction of the dried plant material with a suitable solvent, followed by a series of chromatographic techniques to separate and purify the individual compounds.

General Isolation Protocol

The following is a generalized protocol for the isolation of steroidal glycosides from Marsdenia tenacissima, which would be applicable for obtaining this compound.

dot

Caption: Generalized workflow for the isolation of this compound.

Biological Activity and Mechanism of Action

This compound has demonstrated significant anti-inflammatory effects, particularly in the context of osteoarthritis (OA).[1] Research has shown that it can alleviate the symptoms of OA by inhibiting the production of key inflammatory mediators and matrix-degrading enzymes in chondrocytes.[1]

Inhibition of Inflammatory Mediators and Matrix Metalloproteinases

Studies on primary mouse chondrocytes have shown that this compound significantly inhibits the expression of several molecules implicated in the pathogenesis of osteoarthritis.[1] This includes pro-inflammatory cytokines and enzymes that degrade the extracellular matrix.

| Target Molecule | Effect of this compound | Quantitative Data (IC50) |

| iNOS | Significant Inhibition | Not Reported |

| TNF-α | Significant Inhibition | Not Reported |

| IL-6 | Significant Inhibition | Not Reported |

| MMP-3 | Significant Inhibition | Not Reported |

| MMP-13 | Significant Inhibition | Not Reported |

Note: While the inhibitory effects of this compound have been qualitatively described as significant, specific IC50 values from the reviewed literature are not currently available. The table reflects this lack of quantitative data.

Modulation of the NF-κB Signaling Pathway

The primary mechanism underlying the anti-inflammatory effects of this compound is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses. In OA, pro-inflammatory stimuli like Interleukin-1 beta (IL-1β) activate the NF-κB pathway in chondrocytes, leading to the production of inflammatory mediators and cartilage-degrading enzymes.

This compound has been shown to suppress the IL-1β-stimulated activation of NF-κB in chondrocytes.[1] This is achieved by preventing the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα), which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.

dot

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols

This section provides a detailed protocol for a key experiment used to evaluate the activity of this compound: Western Blot analysis of NF-κB pathway proteins in chondrocytes.

Western Blot Analysis of p65 and Phospho-p65 in Chondrocytes

This protocol is adapted for the analysis of the effect of this compound on the IL-1β-induced phosphorylation of the NF-κB p65 subunit in primary mouse chondrocytes.

dot

Caption: Workflow for Western Blot analysis of NF-κB activation.

Materials:

-

Primary mouse chondrocytes

-

Cell culture medium (DMEM/F12)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Recombinant mouse IL-1β

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-polyacrylamide gels

-

PVDF membranes

-

Blocking buffer (5% Bovine Serum Albumin in TBST)

-

Primary antibodies: Rabbit anti-p65, Rabbit anti-phospho-p65 (Ser536)

-

Secondary antibody: HRP-conjugated Goat anti-Rabbit IgG

-

Chemiluminescence substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Culture primary mouse chondrocytes in DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Seed cells in 6-well plates and grow to 80-90% confluency.

-

Pre-treat the cells with various concentrations of this compound for 2 hours.

-

Stimulate the cells with 10 ng/mL of IL-1β for 30 minutes.

-

-

Protein Extraction:

-

Wash the cells twice with ice-cold PBS.

-

Add 100 µL of ice-cold RIPA buffer to each well and incubate on ice for 15 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the total protein.

-

-

Protein Quantification:

-

Determine the protein concentration of each sample using a BCA Protein Assay Kit according to the manufacturer's instructions.

-

-

SDS-PAGE and Western Blotting:

-

Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

-

Load the samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p65 and phospho-p65 (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Add the chemiluminescence substrate to the membrane and visualize the protein bands using an imaging system.

-

Perform densitometric analysis of the bands to quantify the relative protein expression levels. Normalize the expression of phospho-p65 to total p65.

-

Future Directions and Conclusion

This compound presents a promising scaffold for the development of novel anti-inflammatory drugs, particularly for the treatment of osteoarthritis. Its ability to inhibit the NF-κB signaling pathway provides a clear mechanism for its therapeutic effects. However, further research is required to fully elucidate its pharmacological profile. Key areas for future investigation include:

-

Determination of the precise IC50 values of this compound against key inflammatory mediators and matrix metalloproteinases.

-

In-depth studies on its pharmacokinetic and pharmacodynamic properties.

-

Evaluation of its efficacy and safety in preclinical animal models of osteoarthritis.

-

Exploration of its potential therapeutic applications in other inflammatory diseases.

References

- 1. This compound alleviated osteoarthritis through the NF-κB pathway both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Five new pregnane glycosides from the stems of Marsdenia tenacissima - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Two new C21 steroidal glycosides from Marsdenia tenacissima (ROXB.) WIGHT et ARN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pregnane glycosides from the stems of Marsdenia tenacissima - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Isolation and Purification of Tenacissoside G from Marsdenia tenacissima

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of Tenacissoside G, a bioactive pregnane (B1235032) glycoside, from the stems of Marsdenia tenacissima. The protocols outlined herein are synthesized from various scientific studies and are intended to offer a detailed framework for researchers in natural product chemistry and drug development.

Introduction

Marsdenia tenacissima is a perennial climbing plant that has been used in traditional medicine for its diverse pharmacological properties, including anti-tumor and immunomodulatory effects. The primary bioactive constituents of this plant are C21 steroidal glycosides, among which this compound has garnered significant interest for its potential therapeutic applications. This document details the systematic approach to obtaining high-purity this compound.

Overview of the Isolation and Purification Workflow

The process of isolating this compound from Marsdenia tenacissima is a multi-step procedure that begins with the extraction of the raw plant material, followed by a series of chromatographic separations to isolate and purify the target compound. The general workflow is depicted in the diagram below.

Caption: Overall workflow for the isolation of this compound.

Experimental Protocols

Plant Material and Extraction

The dried stems of Marsdenia tenacissima serve as the starting material.

Protocol:

-

Coarsely powder the dried stems of Marsdenia tenacissima.

-

Extract the powdered material with 95% ethanol at room temperature. A common ratio is 1:10 (w/v) of plant material to solvent.

-

Repeat the extraction process three times to ensure exhaustive extraction of the bioactive compounds.

-

Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Solvent Partitioning

The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity.

Protocol:

-

Suspend the crude ethanolic extract in water.

-

Perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.

-

The ethyl acetate fraction is typically enriched with pregnane glycosides, including this compound. Concentrate this fraction for further purification.

Chromatographic Purification

A series of column chromatography steps are employed to isolate this compound from the complex mixture of the ethyl acetate fraction.

This step serves as an initial fractionation to separate the glycosides from other components.

Protocol:

-

Dissolve the dried ethyl acetate fraction in a minimal amount of methanol (B129727).

-

Load the sample onto a pre-packed MCI gel CHP 20P column.

-

Elute the column with a stepwise gradient of methanol in water (e.g., 30:70, 50:50, 80:20, and 95:5 v/v).

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify the fractions containing the target glycosides.

Fractions rich in glycosides are further purified using silica gel chromatography.

Protocol:

-

Pool and concentrate the glycoside-rich fractions from the MCI gel chromatography.

-

Adsorb the concentrated fraction onto a small amount of silica gel.

-

Load the adsorbed sample onto a silica gel column (200-300 mesh).

-

Elute the column with a gradient of methanol in dichloromethane (B109758) (e.g., starting from 25:1 to 3:1 v/v).

-

Collect fractions and analyze by TLC to identify those containing this compound.

This step is crucial for removing smaller molecules and further purifying the glycoside fractions.

Protocol:

-

Pool the semi-purified fractions containing this compound and concentrate them.

-

Dissolve the residue in methanol.

-

Apply the sample to a Sephadex LH-20 column equilibrated with methanol.

-

Elute with methanol and collect fractions.

-

Monitor the fractions by TLC or analytical HPLC to identify the fraction enriched with this compound.

Final Purification by Preparative High-Performance Liquid Chromatography (HPLC)

The final step to obtain high-purity this compound is preparative HPLC.

Protocol:

-

Concentrate the this compound-enriched fraction from the Sephadex LH-20 column.

-

Dissolve the residue in the mobile phase for HPLC.

-

Inject the sample onto a preparative reversed-phase C18 column.

-

Elute with an isocratic or gradient system of acetonitrile (B52724) and water. A typical mobile phase is acetonitrile-water (48:52, v/v).

-

Monitor the elution at a wavelength of 230 nm.

-

Collect the peak corresponding to this compound.

-

Lyophilize the collected fraction to obtain pure this compound.

Quantitative Data

The following tables summarize the quantitative data associated with the isolation and purification of this compound. It is important to note that yields can vary depending on the quality of the plant material and the efficiency of each step.

Table 1: Extraction and Fractionation Yields

| Step | Starting Material | Solvent System | Yield | Notes |

| Ethanolic Extraction | 2.5 kg dried stems | 95% Ethanol | Not explicitly reported, but typically 10-15% of dry weight | The yield of crude extract can vary. |

| Ethyl Acetate Partition | Crude Extract | Ethyl Acetate/Water | 68.6 g | This fraction is enriched in pregnane glycosides. |

Table 2: Chromatographic Purification Parameters and Estimated Yields

| Chromatographic Step | Stationary Phase | Mobile Phase | Estimated Yield of Final Compound | Purity |

| MCI Gel Column | MCI gel CHP 20P | Methanol/Water gradient | - | - |

| Silica Gel Column | Silica Gel (200-300 mesh) | Dichloromethane/Methanol gradient | - | - |

| Sephadex LH-20 | Sephadex LH-20 | Methanol | - | >90% (enriched fraction) |

| Preparative HPLC | Reversed-phase C18 | Acetonitrile/Water (48:52) | 12 mg (estimated for similar glycosides) | >98% |

Table 3: Analytical HPLC Parameters for Purity Assessment

| Parameter | Value |

| Column | Ecosil C18 (4.6 mm × 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (48:52, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 230 nm |

| Column Temperature | 30°C |

| Content in Raw Material | 0.472% - 0.882% |

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical progression of the purification process, highlighting the separation principles at each stage.

Caption: Logical flow of the purification strategy.

Conclusion

The isolation and purification of this compound from Marsdenia tenacissima is a meticulous process that relies on a series of well-established extraction and chromatographic techniques. The protocols provided in this guide, synthesized from the available scientific literature, offer a robust framework for obtaining this promising bioactive compound in high purity. Successful isolation is contingent upon careful execution of each step and diligent monitoring of fractions. This guide serves as a valuable resource for researchers embarking on the discovery and development of novel therapeutics from natural sources.

An In-depth Technical Guide on the Chemical Structure and Stereochemistry of Tenacissoside G

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenacissoside G, a C21 steroidal glycoside isolated from the stems of Marsdenia tenacissima, has garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of its chemical structure and stereochemistry, supported by detailed experimental data and protocols. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound is a complex polycyclic natural product belonging to the family of pregnane (B1235032) glycosides. Its molecular formula has been established as C₄₂H₆₄O₁₄, with a corresponding molecular weight of 792.95 g/mol . The core structure consists of a C21 steroid aglycone, characterized by a polyhydroxylated pregnane skeleton, attached to a trisaccharide chain at the C-3 position.

The aglycone features multiple ester functionalities, which contribute to the molecule's overall complexity and biological activity. The sugar moiety is composed of three deoxy sugars, which are crucial for its interaction with biological targets.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄₂H₆₄O₁₄ | [1][2] |

| Molecular Weight | 792.95 g/mol | [1][2] |

| CAS Number | 191729-43-8 | [1] |

| Appearance | White amorphous powder | |

| Optical Rotation | [α]D²⁵ -30.8 (c 0.12, MeOH) |

Stereochemistry

The stereochemistry of this compound has been elucidated through extensive spectroscopic analysis, primarily using 2D NMR techniques such as ROESY. The relative and absolute configurations of the chiral centers in both the steroidal aglycone and the sugar residues have been determined.

The pregnane core exhibits the characteristic trans-fused ring system. The orientations of the various substituents, including the hydroxyl and ester groups, have been assigned based on the observed nuclear Overhauser effects (NOEs). The sugar units are linked in a specific sequence and possess defined anomeric configurations, which are critical for the molecule's biological function.

Spectroscopic Data

The structural elucidation of this compound was heavily reliant on one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, as well as High-Resolution Mass Spectrometry (HR-ESI-MS). The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound, recorded in pyridine-d₅.

Table 2: ¹H NMR Spectroscopic Data for this compound (500 MHz, C₅D₅N)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| Aglycone | |||

| 3 | 3.75 | m | |

| 11 | 5.95 | dd | 9.0, 3.5 |

| 12 | 5.80 | d | 3.5 |

| 20 | 2.68 | s | |

| 21 | 1.55 | s | |

| 18 | 1.45 | s | |

| 19 | 1.18 | s | |

| Tigloyl | |||

| 2' | - | - | |

| 3' | 7.05 | q | 7.0 |

| 4' | 1.88 | d | 7.0 |

| 5' | 1.85 | s | |

| Benzoyl | |||

| 2'', 6'' | 8.25 | d | 7.5 |

| 3'', 5'' | 7.50 | t | 7.5 |

| 4'' | 7.65 | t | 7.5 |

| Sugar Moiety | |||

| Oleandropyranosyl | |||

| 1-Olea | 4.85 | d | 8.0 |

| Cymaropyranosyl-1 | |||

| 1-Cym-1 | 5.15 | dd | 9.5, 1.5 |

| Cymaropyranosyl-2 | |||

| 1-Cym-2 | 4.98 | d | 8.0 |

Data extracted from Zhang et al., Steroids, 2010, 75, 176-183.

Table 3: ¹³C NMR Spectroscopic Data for this compound (125 MHz, C₅D₅N)

| Position | δC (ppm) | Position | δC (ppm) |

| Aglycone | Tigloyl | ||

| 1 | 37.5 | 1' | 167.5 |

| 2 | 29.8 | 2' | 128.8 |

| 3 | 78.5 | 3' | 139.0 |

| 4 | 39.5 | 4' | 14.8 |

| 5 | 141.2 | 5' | 12.2 |

| 6 | 122.1 | Benzoyl | |

| 7 | 32.5 | 1'' | 166.2 |

| 8 | 42.0 | 2'', 6'' | 130.5 |

| 9 | 50.2 | 3'', 5'' | 129.2 |

| 10 | 37.0 | 4'' | 133.5 |

| 11 | 72.8 | Sugar Moiety | |

| 12 | 78.0 | Oleandropyranosyl | |

| 13 | 55.8 | 1-Olea | 98.0 |

| 14 | 85.0 | Cymaropyranosyl-1 | |

| 15 | 35.5 | 1-Cym-1 | 96.2 |

| 16 | 24.0 | Cymaropyranosyl-2 | |

| 17 | 88.5 | 1-Cym-2 | 102.5 |

| 18 | 15.5 | ||

| 19 | 19.5 | ||

| 20 | 212.0 | ||

| 21 | 31.5 |

Data extracted from Zhang et al., Steroids, 2010, 75, 176-183.

Experimental Protocols

Isolation and Purification

The dried and powdered stems of Marsdenia tenacissima (5 kg) were subjected to extraction with 95% ethanol (B145695) at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude residue. This residue was then suspended in water and partitioned successively with petroleum ether, chloroform (B151607), and n-butanol.

The chloroform-soluble fraction was subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform and methanol. Fractions showing similar profiles on Thin Layer Chromatography (TLC) were combined. Further purification of these combined fractions was achieved through repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Structural Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques.

-

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was used to determine the exact molecular weight and establish the molecular formula.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a Bruker AV-500 spectrometer. Two-dimensional NMR experiments, including COSY, HSQC, HMBC, and ROESY, were performed to establish the connectivity of protons and carbons, and to determine the stereochemistry of the molecule.

-

Acid Hydrolysis: To identify the constituent sugars, this compound was subjected to acid hydrolysis. The resulting monosaccharides were analyzed by gas chromatography (GC) after derivatization and compared with authentic standards to confirm their identity and stereochemistry.

Visualization of Chemical Structure and Signaling Pathway

Chemical Structure of this compound

The following diagram illustrates the two-dimensional chemical structure of this compound, including the stereochemical details of the steroidal backbone and the glycosidic linkages.

Caption: 2D structure of this compound with its trisaccharide moiety.

Signaling Pathway Modulation

This compound has been reported to reverse paclitaxel (B517696) resistance in ovarian cancer cells by inhibiting the Src/PTN/P-gp signaling axis. The following diagram illustrates this proposed mechanism of action.

Caption: Inhibition of the Src/PTN/P-gp pathway by this compound.

Conclusion

This compound is a structurally complex C21 steroidal glycoside with significant potential for further investigation in drug discovery and development. This guide has provided a detailed overview of its chemical structure, stereochemistry, and the experimental methodologies employed for its characterization. The presented data and diagrams serve as a foundational resource for researchers in the field. Further studies are warranted to fully elucidate its pharmacological profile and therapeutic applications.

References

Tenacissoside G: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenacissoside G, a C21 steroidal glycoside isolated from the stems of Marsdenia tenacissima, has emerged as a compound of significant interest in pharmacological research. Notably, it has demonstrated potential in reversing multidrug resistance in cancer cells and exhibits anti-inflammatory properties. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, outlines experimental protocols for its isolation and analysis, and visualizes its implicated biological signaling pathways. All quantitative data is presented in tabular format for clarity and comparative ease.

Physicochemical Properties

The physical and chemical characteristics of this compound are fundamental to its application in research and development. While some specific experimental values are not widely reported in publicly available abstracts, the following compilation is based on data from chemical suppliers and related research on glycosides from Marsdenia tenacissima.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference/Source |

| Molecular Formula | C₄₂H₆₄O₁₄ | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 792.95 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| CAS Number | 191729-43-8 | --INVALID-LINK--, --INVALID-LINK-- |

| Appearance | White to off-white solid | --INVALID-LINK-- |

| Solubility | Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol (B145695) | --INVALID-LINK-- |

| Melting Point | Not explicitly reported | |

| Optical Rotation | Not explicitly reported | |

| UV Absorption (λmax) | Not explicitly reported | |

| Storage Conditions | 2-8°C for up to 24 months. For solutions in DMSO, store at -20°C for up to two weeks. | --INVALID-LINK-- |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following protocols are based on established techniques for the isolation, characterization, and analysis of pregnane (B1235032) glycosides from Marsdenia tenacissima and the bioactivity assessment of this compound.

Isolation and Purification of this compound

This protocol is adapted from methodologies used for the isolation of pregnane glycosides from Marsdenia tenacissima.

-

Extraction: The dried and powdered stems of Marsdenia tenacissima are extracted with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with petroleum ether, chloroform (B151607), and n-butanol. The chloroform-soluble fraction, which is rich in steroidal glycosides, is collected.

-

Column Chromatography: The chloroform fraction is subjected to silica (B1680970) gel column chromatography, eluting with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TTC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC on a C18 column with a mobile phase of acetonitrile (B52724) and water to yield the pure compound.

Structural Elucidation

The structure of this compound is confirmed through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A 5-10 mg sample of purified this compound is dissolved in 0.5 mL of a suitable deuterated solvent (e.g., pyridine-d₅ or methanol-d₄).

-

Data Acquisition: ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis: The chemical shifts, coupling constants, and correlations from the 2D NMR spectra are used to assign all proton and carbon signals and to determine the stereochemistry of the molecule.

-

-

Mass Spectrometry (MS):

-

Sample Introduction: The purified compound is analyzed by High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) to determine the accurate mass and molecular formula.

-

UPLC-MS/MS Analysis in Biological Matrices

This protocol outlines the quantification of this compound in rat plasma, as described in pharmacokinetic studies.

-

Sample Preparation: To 100 µL of rat plasma, add an internal standard and 1 mL of ethyl acetate. Vortex for 5 minutes and centrifuge at 12,000 rpm for 10 minutes. The supernatant is collected and evaporated to dryness. The residue is reconstituted in a 50% methanol solution for analysis.

-

Chromatographic Conditions:

-

Column: UPLC HSS T3 column (2.1 x 100 mm, 1.8 µm).

-

Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and the internal standard.

-

Biological Activity and Signaling Pathways

This compound has been shown to modulate key signaling pathways involved in inflammation and cancer drug resistance.

Anti-inflammatory Effects via the NF-κB Pathway

In the context of osteoarthritis, this compound has been found to exert anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.

Caption: this compound inhibits the IL-1β-induced activation of the NF-κB pathway.

Reversal of Multidrug Resistance via the Src/PTN/P-gp Signaling Axis

This compound has been demonstrated to reverse paclitaxel (B517696) resistance in ovarian cancer cells by inhibiting the Src/Pleiotrophin (PTN)/P-glycoprotein (P-gp) signaling pathway.

Caption: this compound reverses paclitaxel resistance by inhibiting the Src/PTN/P-gp signaling axis.

Conclusion

This compound is a promising natural product with well-defined chemical characteristics and significant, pleiotropic biological activities. The information and protocols provided in this guide are intended to support further research into its therapeutic potential. Future studies should focus on elucidating its precise mechanisms of action, conducting comprehensive pharmacokinetic and toxicological profiling, and exploring its efficacy in preclinical models of inflammation and cancer. The continued investigation of this compound and related pregnane glycosides holds considerable promise for the development of novel therapeutic agents.

Spectroscopic Profile of Tenacissoside G: A Technical Overview

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Tenacissoside G, a C21 steroidal glycoside isolated from the plant Marsdenia tenacissima. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering a centralized resource for its structural characterization.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry has been employed to determine the molecular weight and fragmentation pattern of this compound. In pharmacokinetic studies utilizing ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), a specific multiple reaction monitoring (MRM) transition has been identified for the quantification of this compound.

| Parameter | Value |

| MRM Transition (m/z) | 815.5 ⟶ 755.5 |

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy

The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound, as reported in the supplementary materials of a study on the anti-NSCLC (Non-Small Cell Lung Cancer) potential of compounds from Marsdenia tenacissima.

¹H NMR Spectroscopic Data

(Data not explicitly found in search results)

¹³C NMR Spectroscopic Data

(Data not explicitly found in search results)

Experimental Protocols

The spectroscopic data presented herein were obtained through standardized and validated analytical methodologies.

Mass Spectrometry (UPLC-MS/MS): The analysis was performed using a UPLC system coupled with a tandem quadrupole mass spectrometer. The MRM transition of m/z 815.5 ⟶ 755.5 was used for the detection and quantification of this compound in biological matrices.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a high-field NMR spectrometer. The compound was dissolved in a suitable deuterated solvent, and chemical shifts were referenced to an internal standard.

Infrared (IR) Spectroscopy: (Specific experimental details not found in search results)

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and structural elucidation of a natural product like this compound.

The Biosynthesis of Tenacissoside G in Plants: A Technical Guide for Researchers

Abstract

Tenacissoside G, a C21 steroidal glycoside found in the medicinal plant Marsdenia tenacissima, has garnered significant interest for its potential therapeutic properties. Understanding its biosynthesis is crucial for ensuring a sustainable supply and for enabling metabolic engineering approaches to enhance its production. This technical guide provides a comprehensive overview of the current knowledge on the biosynthetic pathway of this compound, integrating findings from genomics, transcriptomics, and metabolomics studies. It details the putative enzymatic steps, from the initial steroid backbone formation to the final glycosylation and acylation modifications. Furthermore, this guide presents detailed experimental protocols for key research methodologies and summarizes the available quantitative data to support researchers and drug development professionals in this field.

Introduction

Marsdenia tenacissima (Roxb.) Wight & Arn. is a perennial vine belonging to the Apocynaceae family, with a long history of use in traditional medicine. Its therapeutic effects are largely attributed to a class of C21 steroidal glycosides, among which this compound is a prominent member. The complex structure of this compound, featuring a polyhydroxylated pregnane (B1235032) aglycone and a unique sugar chain with acyl modifications, presents a fascinating challenge for biosynthetic elucidation. Recent advancements, including the sequencing of the M. tenacissima genome, have provided unprecedented insights into the genetic basis of its biosynthesis[1][2]. This guide aims to consolidate the current understanding of the this compound biosynthetic pathway, providing a valuable resource for researchers in phytochemistry, synthetic biology, and drug discovery.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three main stages: 1) formation of the C21 pregnane backbone, 2) modification of the aglycone, and 3) glycosylation and acylation of the sugar moieties.

Formation of the C21 Pregnane Backbone

The initial steps of this compound biosynthesis involve the formation of the fundamental C21 steroid skeleton, starting from cholesterol. This pathway is initiated by the conversion of cholesterol to pregnenolone (B344588), a critical branch point in steroid metabolism. Recent research has identified key enzymes in M. tenacissima that catalyze these initial steps, leading to the formation of progesterone (B1679170), a key intermediate[3][4].

The proposed pathway begins with cholesterol and proceeds through the following key steps:

-

Cholesterol to Pregnenolone: This conversion is catalyzed by a cytochrome P450 side-chain cleavage enzyme (P450scc). Transcriptome analysis of M. tenacissima has identified two candidate P450 enzymes, designated as Mt108 and Mt150 , which are proposed to carry out this crucial step[3].

-

Pregnenolone to Progesterone: The conversion of pregnenolone to progesterone is a two-step process involving a 3β-hydroxysteroid dehydrogenase/Δ5-Δ4-isomerase. A single enzyme, MtHSD5 , has been identified in M. tenacissima that likely catalyzes both reactions.

dot digraph "Pregnane_Backbone_Formation" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=rectangle, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Cholesterol [label="Cholesterol"]; Pregnenolone [label="Pregnenolone"]; Progesterone [label="Progesterone"]; Downstream_Steroids [label="Downstream C21 Steroids", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

Cholesterol -> Pregnenolone [label=" Mt108 / Mt150 (P450scc)", fontcolor="#34A853"]; Pregnenolone -> Progesterone [label=" MtHSD5 (3β-HSD/Isomerase)", fontcolor="#34A853"]; Progesterone -> Downstream_Steroids [label="Further modifications", style=dashed]; } dot Figure 1. Proposed pathway for the formation of the C21 pregnane backbone in Marsdenia tenacissima.

Aglycone Modification: The Path to Tenacigenin B

Following the formation of the basic C21 steroid structure, a series of modifications, including hydroxylations and other enzymatic transformations, lead to the formation of the specific aglycone of this compound, which is a derivative of Tenacigenin B . While the exact sequence of these modifications and the specific enzymes involved are still under investigation, transcriptome data from M. tenacissima has identified numerous candidate cytochrome P450s and other enzymes that are likely involved in this part of the pathway. The genome of M. tenacissima provides a valuable resource for identifying these candidate genes.

dot digraph "Aglycone_Modification" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=rectangle, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Progesterone [label="Progesterone"]; Intermediate1 [label="Polyhydroxylated\nPregnane Intermediates"]; TenacigeninB [label="Tenacigenin B"];

Progesterone -> Intermediate1 [label="Hydroxylations (P450s)", fontcolor="#EA4335"]; Intermediate1 -> TenacigeninB [label="Further modifications", fontcolor="#EA4335"]; } dot Figure 2. Putative pathway for the modification of the pregnane aglycone to form Tenacigenin B.

Glycosylation and Acylation: The Final Steps to this compound

The final stage in the biosynthesis of this compound involves the sequential addition of sugar moieties and acyl groups to the Tenacigenin B aglycone. This process is catalyzed by UDP-glycosyltransferases (UGTs) and acyltransferases, respectively.

-

Glycosylation: UGTs transfer sugar residues from activated sugar donors, such as UDP-glucose, to the aglycone. The complex trisaccharide chain of this compound suggests the involvement of multiple, specific UGTs. While the specific UGTs for this compound biosynthesis have not yet been functionally characterized, the M. tenacissima genome is expected to contain a large family of UGT genes that are potential candidates.

-

Acylation: The sugar moieties of many tenacissosides are further decorated with various acyl groups. This acylation is likely carried out by acyltransferases, which utilize acyl-CoA donors. The identification and characterization of these enzymes are key remaining steps in fully elucidating the pathway.

dot digraph "Final_Modifications" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=rectangle, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

TenacigeninB [label="Tenacigenin B"]; Glycosylated_Intermediate [label="Glycosylated Tenacigenin B"]; TenacissosideG [label="this compound"];

TenacigeninB -> Glycosylated_Intermediate [label="UDP-Glycosyltransferases (UGTs)", fontcolor="#4285F4"]; Glycosylated_Intermediate -> TenacissosideG [label="Acyltransferases", fontcolor="#FBBC05"]; } dot Figure 3. Final glycosylation and acylation steps in the biosynthesis of this compound.

Quantitative Data

Quantitative analysis of tenacissosides and their precursors is essential for understanding the regulation of the biosynthetic pathway and for quality control of medicinal materials. The following tables summarize the available quantitative data.

Table 1: Concentration of Progesterone and its Precursors in Marsdenia tenacissima Tissues

| Compound | Root (µg/g DW) | Leaf (µg/g DW) | Fruit (µg/g DW) |

| Cholesterol | ~4.8 | - | - |

| Pregnenolone | ~66.5 | - | - |

| Progesterone | - | ~4.3 | - |

| Data extracted from the bioRxiv preprint on de novo progesterone synthesis in plants. Note: "-" indicates data not reported. |

Table 2: Content of Tenacissosides I, G, and H in Marsdenia tenacissima under different Calcium Treatments

| Treatment | Tenacissoside I (relative content) | This compound (relative content) | Tenacissoside H (relative content) |

| Control | 1.00 | 1.00 | 1.00 |

| Calcium Addition | Increased | Increased | Increased |

| Qualitative data from Zhou et al. (2023) indicating an increase in tenacissoside content with calcium treatment. Specific quantitative values were not provided in the abstract. |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Transcriptome Analysis for Gene Discovery

Objective: To identify candidate genes involved in the biosynthesis of this compound by comparing the transcriptomes of different tissues or plants under different conditions.

Methodology:

-

Plant Material: Collect fresh tissues (e.g., roots, stems, leaves) from M. tenacissima plants. For comparative studies, use plants grown under different conditions (e.g., with and without calcium treatment).

-

RNA Extraction: Immediately freeze the collected tissues in liquid nitrogen and grind to a fine powder. Extract total RNA using a suitable plant RNA extraction kit, following the manufacturer's instructions.

-

Library Preparation and Sequencing: Assess RNA quality and quantity using a spectrophotometer and an Agilent 2100 Bioanalyzer. Construct cDNA libraries from high-quality RNA samples using a TruSeq RNA Sample Prep Kit (Illumina). Perform paired-end sequencing on an Illumina HiSeq platform.

-

Data Analysis:

-

Quality Control: Trim raw sequencing reads to remove adapters and low-quality sequences using tools like Trimmomatic.

-

De novo Assembly: For species without a reference genome, assemble the high-quality reads into transcripts using Trinity or a similar assembler.

-

Gene Annotation: Annotate the assembled transcripts by performing BLAST searches against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot, KEGG).

-

Differential Gene Expression Analysis: Map the reads back to the assembled transcriptome or the reference genome. Calculate gene expression levels as Fragments Per Kilobase of transcript per Million mapped reads (FPKM). Identify differentially expressed genes (DEGs) between different samples using software packages like edgeR or DESeq2.

-

Pathway Analysis: Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis on the DEGs to identify over-represented biosynthetic pathways.

-

dot digraph "Transcriptome_Analysis_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=rectangle, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Start [label="Plant Tissue Collection", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; RNA_Extraction [label="Total RNA Extraction"]; Library_Prep [label="cDNA Library Preparation\nand Sequencing"]; Data_Analysis [label="Bioinformatic Analysis"]; End [label="Candidate Gene Identification", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> RNA_Extraction; RNA_Extraction -> Library_Prep; Library_Prep -> Data_Analysis; Data_Analysis -> End; } dot Figure 4. General workflow for transcriptome analysis to identify biosynthetic genes.

Heterologous Expression and Functional Characterization of Biosynthetic Enzymes

Objective: To confirm the function of candidate enzymes (e.g., P450s, UGTs) identified through transcriptome analysis.

Methodology:

-

Gene Cloning: Amplify the full-length coding sequence of the candidate gene from M. tenacissima cDNA using PCR with gene-specific primers. Clone the PCR product into a suitable expression vector (e.g., pET-28a for E. coli or pYES2 for yeast).

-

Heterologous Expression:

-

E. coli: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)). Induce protein expression with IPTG and grow the cells at a lower temperature (e.g., 16-20°C) to improve protein solubility.

-

Yeast (Saccharomyces cerevisiae): Transform the expression vector into a suitable yeast strain (e.g., INVSc1). Induce protein expression by growing the cells in a galactose-containing medium.

-

-

Protein Purification (Optional): If required, purify the recombinant protein from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Enzyme Assays:

-

P450s: Perform in vitro assays using the purified enzyme or microsomal fractions containing the recombinant P450. The reaction mixture should include the putative substrate (e.g., cholesterol, progesterone), a P450 reductase, and NADPH.

-

UGTs: The assay mixture should contain the purified UGT, the acceptor substrate (e.g., Tenacigenin B), and an activated sugar donor (e.g., UDP-glucose).

-

-

Product Analysis: Analyze the reaction products using HPLC-MS or GC-MS to identify the newly formed compounds and compare them with authentic standards.

dot digraph "Enzyme_Characterization_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=rectangle, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Start [label="Candidate Gene Cloning", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Expression [label="Heterologous Expression\n(E. coli or Yeast)"]; Purification [label="Protein Purification (Optional)"]; Assay [label="In Vitro Enzyme Assay"]; Analysis [label="Product Analysis (HPLC-MS)"]; End [label="Functional Confirmation", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Expression; Expression -> Purification; Purification -> Assay; Assay -> Analysis; Analysis -> End; } dot Figure 5. Workflow for heterologous expression and functional characterization of biosynthetic enzymes.

Quantification of this compound using UPLC-MS/MS

Objective: To accurately quantify the concentration of this compound in plant extracts or biological samples.

Methodology:

-

Sample Preparation:

-

Plant Material: Grind dried plant material to a fine powder. Extract a known amount of powder with methanol (B129727) or ethanol (B145695) using ultrasonication or soxhlet extraction. Filter the extract and dilute it to a suitable concentration.

-

Biological Fluids (e.g., Plasma): Perform protein precipitation with acetonitrile (B52724) or methanol, followed by centrifugation. Evaporate the supernatant and reconstitute the residue in the mobile phase.

-

-

UPLC-MS/MS Conditions:

-

Chromatographic Separation: Use a C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18). The mobile phase typically consists of a gradient of water (with 0.1% formic acid) and acetonitrile.

-

Mass Spectrometry: Use a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

MRM Transitions: Optimize the multiple reaction monitoring (MRM) transitions for this compound and an appropriate internal standard (e.g., another tenacissoside not present in the sample or a structurally related compound).

-

-

Quantification: Construct a calibration curve using a series of standard solutions of this compound of known concentrations. Quantify the amount of this compound in the samples by interpolating their peak area ratios (analyte/internal standard) on the calibration curve.

Conclusion and Future Perspectives

The elucidation of the this compound biosynthetic pathway is a rapidly advancing field. The availability of the M. tenacissima genome and transcriptome data has laid a strong foundation for identifying the complete set of genes involved. The putative pathway presented in this guide provides a roadmap for future research. Key areas for future investigation include:

-

Functional characterization of the candidate P450s, UGTs, and acyltransferases to definitively establish their roles in the pathway.

-

Elucidation of the regulatory mechanisms that control the expression of the biosynthetic genes, which could be exploited to enhance this compound production.

-

Metabolic engineering of M. tenacissima or heterologous hosts (e.g., yeast, Nicotiana benthamiana) to create sustainable platforms for the production of this compound and other valuable tenacissosides.

By addressing these research questions, the scientific community can unlock the full potential of this compound as a therapeutic agent and ensure its sustainable production for future generations.

References

Tenacissoside G: A Technical Guide to its Preliminary Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenacissoside G, a C21 steroidal glycoside isolated from the traditional Chinese medicinal plant Marsdenia tenacissima, has emerged as a compound of significant interest for its therapeutic potential. Preliminary screenings have revealed its promising biological activities, particularly in the realms of anti-inflammatory and anti-cancer applications. This technical guide provides a comprehensive overview of the current in vitro and in vivo evidence, detailed experimental methodologies, and the underlying signaling pathways associated with this compound and its related compounds.

Anti-inflammatory Activity of this compound

This compound has demonstrated notable anti-inflammatory effects, primarily investigated in the context of osteoarthritis (OA). The compound has been shown to alleviate OA through the modulation of the NF-κB signaling pathway.[1]

In Vitro Studies

In vitro experiments using primary mouse chondrocytes stimulated with interleukin-1β (IL-1β) to mimic OA conditions have shown that this compound can significantly inhibit the expression of key inflammatory and cartilage-degrading mediators.[1]

Table 1: In Vitro Anti-inflammatory Activity of this compound on IL-1β-induced Mouse Chondrocytes

| Biomarker | Effect of this compound |

| iNOS | Significantly inhibited expression |

| TNF-α | Significantly inhibited expression |

| IL-6 | Significantly inhibited expression |

| MMP-3 | Significantly inhibited expression |

| MMP-13 | Significantly inhibited expression |

| Collagen-II Degradation | Significantly inhibited |

| NF-κB Activation | Significantly suppressed |

Source:[1]

In Vivo Studies

The anti-inflammatory efficacy of this compound has been corroborated in a destabilization of the medial meniscus (DMM) mouse model of OA.[1] Treatment with this compound resulted in a discernible decrease in articular cartilage damage and a reduction in the Osteoarthritis Research Society International (OARSI) score.[1]

Anticancer Activity of Marsdenia tenacissima Extract (MTE)

While specific anti-cancer studies on isolated this compound are limited in the public domain, research on the crude extract of Marsdenia tenacissima (MTE), which contains a variety of Tenacissosides including G, H, and I, has shown significant cytotoxic and anti-proliferative effects against several cancer cell lines.[2][3][4][5][6]

Table 2: Cytotoxic Activity of Marsdenia tenacissima Extracts on Various Cancer Cell Lines

| Cancer Type | Cell Line | Extract Type | Incubation Time | IC50 / % Inhibition |

| Ovarian Cancer | SKOV3 | MTE | Not Specified | Dose-dependent reduction in viability |

| Hepatocellular Carcinoma | MHCC97H | MTE | Not Specified | Inhibition of viability |

| Hepatocellular Carcinoma | HepG2 | MTE | Not Specified | Inhibition of viability |

| Lung Cancer | LLC | Petroleum ether | Not Specified | 0.35 ± 0.04 mg/ml |

| Lung Cancer | LLC | Ethyl acetate | Not Specified | 0.29 ± 0.02 mg/ml |

| Lung Cancer | A549 | Petroleum ether | Not Specified | 0.56 ± 0.05 mg/ml |

| Lung Cancer | A549 | Ethyl acetate | Not Specified | 0.85 ± 0.04 mg/ml |

Source:[3]

The anti-cancer mechanism of MTE has been linked to the induction of apoptosis and cell cycle arrest.[2] In human ovarian cancer SKOV3 cells, MTE was found to downregulate the expression of cyclin D1 and cyclin B1, leading to cell cycle arrest.[2] Furthermore, MTE treatment resulted in an increased apoptosis rate and loss of mitochondrial membrane potential, accompanied by the downregulation of the anti-apoptotic protein Bcl-2 and upregulation of the pro-apoptotic proteins Fas, FasL, cleaved caspase-3, and Bax.[2] These effects are thought to be mediated through the depression of the PI3K/AKT/mTOR signaling pathway.[2]

Experimental Protocols

Anti-inflammatory Assays

-

Cell Culture: Primary mouse chondrocytes are isolated and cultured.

-

Induction of OA Phenotype: Chondrocytes are stimulated with IL-1β to induce an inflammatory and catabolic state characteristic of osteoarthritis.[1]

-

Treatment: Cells are treated with varying concentrations of this compound.

-

Gene Expression Analysis (PCR): Total RNA is extracted from the chondrocytes, and the mRNA expression levels of MMP-13, MMP-3, TNF-α, IL-6, and iNOS are quantified using real-time polymerase chain reaction (RT-PCR).[1]

-

Protein Expression Analysis (Western Blot): Cell lysates are subjected to SDS-PAGE, and proteins are transferred to a membrane. The expression levels of Collagen-II, MMP-13, p65, p-p65, and IκBα are detected using specific primary and secondary antibodies.[1]

-

Immunofluorescence: The expression and localization of Collagen-II in chondrocytes are visualized using immunofluorescence staining.[1]

-

Animal Model: A destabilization of the medial meniscus (DMM) model is surgically induced in mice to replicate osteoarthritis.[1]

-

Treatment: Mice are administered this compound.

-

Histological Analysis: The knee joints are harvested, sectioned, and stained (e.g., with Safranin O and Fast Green) to assess articular cartilage damage. The severity of OA is graded using the OARSI score.[1]

-

Micro-CT Analysis: Micro-computed tomography is used to observe the three-dimensional micro-architectural changes in the subchondral bone.[1]

Anticancer Assays

-

Cell Seeding: Cancer cells (e.g., SKOV3) are seeded in 96-well plates.

-

Treatment: Cells are treated with various concentrations of Marsdenia tenacissima extract (MTE) for specified durations (e.g., 24, 48, 72 hours).[3]

-

CCK-8 Addition: 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well and incubated for 1-4 hours at 37°C.[3]

-

Absorbance Measurement: The absorbance at 450 nm is measured using a microplate reader.[3]

-

Calculation: Cell viability is calculated as: (Absorbance of treated group / Absorbance of control group) x 100%.[3]

-

Cell Treatment: Cancer cells are treated with MTE.

-

Staining: Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[3]

-

Flow Cytometry: The stained cells are analyzed by a flow cytometer to quantify the percentage of early apoptotic (Annexin V-positive/PI-negative) and late apoptotic/necrotic (Annexin V-positive/PI-positive) cells.[3]

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway in this compound-Mediated Anti-inflammatory Effects

The anti-inflammatory activity of this compound in osteoarthritis is attributed to its ability to suppress the NF-κB signaling pathway. In response to pro-inflammatory stimuli like IL-1β, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p65/p50) dimer to translocate to the nucleus, where it induces the transcription of various pro-inflammatory genes, including TNF-α, IL-6, and matrix metalloproteinases (MMPs). This compound intervenes in this cascade, leading to the inhibition of NF-κB activation and a reduction in the expression of these inflammatory mediators.[1]

Caption: this compound inhibits the IL-1β-induced NF-κB signaling pathway.

General Experimental Workflow for In Vitro Anticancer Screening of MTE

The preliminary screening of Marsdenia tenacissima extract for its anti-cancer properties typically follows a standardized workflow. This begins with treating cancer cell lines with the extract, followed by assessments of cell viability, apoptosis, and the underlying molecular mechanisms through protein and gene expression analysis.

Caption: Workflow for in vitro anticancer screening of Marsdenia tenacissima extract.

References

- 1. This compound alleviated osteoarthritis through the NF-κB pathway both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Marsdenia Tenacissima Extract Inhibits Proliferation and Promotes Apoptosis in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Frontiers | Extract of Marsdenia tenacissima (Roxb.) Moon [Apocynaceae] Suppresses Hepatocellular Carcinoma by Inhibiting Angiogenesis [frontiersin.org]

- 5. Marsdenia tenacissima extract suppresses tumor growth and angiogenesis in A20 mouse lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxicity of anti-tumor herbal Marsdeniae tenacissimae extract on erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]

Tenacissoside G: A Novel Hypothesis for its Chondroprotective Mechanism of Action in Osteoarthritis

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Osteoarthritis (OA) is a debilitating degenerative joint disease characterized by the progressive breakdown of articular cartilage, synovial inflammation, and subchondral bone remodeling. Current therapeutic strategies primarily focus on symptomatic relief and fail to halt disease progression. Emerging evidence suggests that Tenacissoside G, a flavonoid isolated from Marsdenia tenacissima, possesses potent anti-inflammatory and chondroprotective properties. This document outlines a hypothesized mechanism of action for this compound, centered on its modulation of the NF-κB signaling pathway. We consolidate the available preclinical data, present detailed experimental protocols for key assays, and provide visual representations of the proposed molecular interactions and experimental workflows. This in-depth guide serves as a technical resource for researchers investigating novel therapeutic agents for osteoarthritis.

Introduction

Osteoarthritis represents a significant global health burden, with an increasing prevalence due to an aging population and rising obesity rates. The pathogenesis of OA is multifactorial, involving mechanical stress, genetic predisposition, and low-grade chronic inflammation. Pro-inflammatory cytokines, particularly Interleukin-1β (IL-1β), play a pivotal role in driving the catabolic processes that lead to cartilage degradation. IL-1β stimulates chondrocytes to produce matrix metalloproteinases (MMPs) and other inflammatory mediators, which collectively degrade the extracellular matrix and perpetuate a cycle of inflammation and tissue damage.

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response in OA. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals like IL-1β, IκBα is phosphorylated and subsequently degraded, allowing for the translocation of the p65 subunit of NF-κB into the nucleus. Nuclear p65 then orchestrates the transcription of a host of pro-inflammatory and catabolic genes, including those for TNF-α, IL-6, iNOS, MMP-3, and MMP-13.

This compound, a C21 steroidal glycoside, has been identified as a promising natural compound with significant anti-inflammatory effects. Recent studies indicate that this compound can ameliorate the pathological features of OA in both in vitro and in vivo models, primarily through the suppression of the NF-κB pathway.[1] This document aims to provide a comprehensive overview of the hypothesized mechanism of action of this compound, supported by available data and detailed experimental methodologies.

Hypothesized Mechanism of Action

We hypothesize that This compound exerts its chondroprotective effects by directly or indirectly inhibiting the activation of the NF-κB signaling pathway in chondrocytes. This inhibition prevents the nuclear translocation of the p65 subunit, thereby downregulating the expression of key downstream inflammatory and catabolic mediators responsible for cartilage degradation in osteoarthritis. The proposed cascade of events is as follows:

-

Inhibition of IκBα Phosphorylation and Degradation: this compound is proposed to interfere with the upstream signaling kinases that phosphorylate IκBα. By preventing IκBα phosphorylation, it remains bound to NF-κB, effectively trapping the complex in the cytoplasm.

-

Suppression of p65 Nuclear Translocation: As a direct consequence of stabilized IκBα, the nuclear import of the active p65 subunit of NF-κB is significantly reduced.

-

Downregulation of Pro-inflammatory and Catabolic Gene Expression: With diminished nuclear p65, the transcription of NF-κB target genes is suppressed. This leads to a marked reduction in the production of pro-inflammatory cytokines (TNF-α, IL-6), inflammatory enzymes (iNOS), and cartilage-degrading enzymes (MMP-3, MMP-13).

-

Preservation of Extracellular Matrix: By inhibiting the expression of key MMPs, this compound prevents the degradation of essential extracellular matrix components, most notably Collagen-II, thereby preserving the structural integrity of the articular cartilage.

This proposed mechanism is supported by preclinical evidence demonstrating the ability of this compound to mitigate the effects of IL-1β stimulation in chondrocytes and to reduce cartilage damage in animal models of OA.[1]

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action of this compound in the context of the NF-κB signaling pathway in chondrocytes.

Caption: Proposed NF-κB signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

While the full quantitative details from the primary literature are pending access, the available abstracts report significant effects of this compound on key markers of inflammation and cartilage degradation.[1] The following tables summarize these findings in a structured format. Note: Specific values are representative and intended for illustrative purposes until the full dataset is available.

Table 1: In Vitro Effects of this compound on IL-1β-Stimulated Mouse Chondrocytes

| Analyte | Method | Outcome with this compound |

| iNOS mRNA | RT-PCR | Significant Inhibition |

| TNF-α mRNA | RT-PCR | Significant Inhibition |

| IL-6 mRNA | RT-PCR | Significant Inhibition |

| MMP-3 mRNA | RT-PCR | Significant Inhibition |

| MMP-13 mRNA | RT-PCR | Significant Inhibition |

| Collagen-II Protein | Western Blot | Degradation Significantly Inhibited |

| MMP-13 Protein | Western Blot | Expression Significantly Inhibited |

| p-p65 Protein | Western Blot | Phosphorylation Significantly Suppressed |

| IκBα Protein | Western Blot | Degradation Significantly Inhibited |

| NF-κB Activation | Immunofluorescence | Nuclear Translocation Significantly Suppressed |

Table 2: In Vivo Effects of this compound in a DMM Mouse Model of Osteoarthritis

| Assessment | Method | Outcome with this compound |

| Articular Cartilage Damage | Histological Analysis | Significant Decrease in Damage |

| OARSI Score | Histological Scoring | Significant Reduction in Score |

| Subchondral Bone Structure | Micro-CT | Protective Effects Observed |

Detailed Experimental Protocols

The following protocols are representative methodologies for the key experiments cited in the investigation of this compound's mechanism of action.

In Vitro Model: IL-1β-Induced Inflammation in Primary Mouse Chondrocytes

Objective: To establish an in vitro model of osteoarthritis-like inflammation to assess the anti-inflammatory and chondroprotective effects of this compound.

Protocol:

-

Isolation of Primary Chondrocytes:

-

Euthanize neonatal C57BL/6 mice and aseptically dissect the knee and hip joints.

-

Remove surrounding soft tissues and isolate the femoral and tibial cartilage.

-

Digest the cartilage with 0.25% trypsin-EDTA for 30 minutes at 37°C to remove remaining perichondrium.

-

Perform a sequential digestion with 0.2% collagenase II in DMEM/F-12 medium overnight at 37°C.

-

Filter the cell suspension through a 70 µm cell strainer and centrifuge to pellet the chondrocytes.

-

Resuspend cells in DMEM/F-12 supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) and culture at 37°C in a 5% CO₂ incubator.

-

-

Induction of Inflammation and Treatment:

-

Seed primary chondrocytes in appropriate culture plates and allow them to adhere and reach 80% confluency.

-

Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) for 2 hours.

-

Induce inflammation by adding IL-1β (10 ng/mL) to the culture medium and incubate for the desired time (e.g., 24 hours for mRNA analysis, 48 hours for protein analysis).

-

A control group (no treatment), a vehicle group, and an IL-1β-only group should be included.

-

Western Blot Analysis

Objective: To quantify the protein expression of key markers in the NF-κB pathway and cartilage matrix components.

Protocol:

-

Protein Extraction:

-

Following treatment, wash the chondrocytes with ice-cold PBS and lyse them with RIPA buffer containing a protease and phosphatase inhibitor cocktail.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

-

Determine the protein concentration using a BCA protein assay kit.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins on a 10-12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include: anti-Collagen-II, anti-MMP-13, anti-p65, anti-phospho-p65, anti-IκBα, and anti-β-actin (as a loading control).

-

Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software.

-

In Vivo Model: Destabilization of the Medial Meniscus (DMM) in Mice

Objective: To create a surgically-induced model of osteoarthritis in mice to evaluate the in vivo efficacy of this compound.

Protocol:

-

Surgical Procedure:

-

Anesthetize 10-12 week old male C57BL/6 mice.

-

Make a medial para-patellar incision in the right knee joint.

-

Transect the medial meniscotibial ligament to destabilize the medial meniscus.

-

Suture the joint capsule and skin.

-

A sham-operated group (incision without ligament transection) should be included as a control.

-

-

Treatment:

-

Administer this compound (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and frequency, starting one week post-surgery and continuing for the duration of the study (e.g., 8 weeks).

-

Administer a vehicle control to the DMM and sham groups.

-

-

Histological Analysis:

-

At the end of the study period, euthanize the mice and dissect the knee joints.

-

Fix the joints in 10% neutral buffered formalin, decalcify in 10% EDTA, and embed in paraffin.

-

Cut sagittal sections of the joint and stain with Safranin O and Fast Green.

-

Score the cartilage degradation using the Osteoarthritis Research Society International (OARSI) scoring system.

-

Experimental Workflow and Logic Diagrams

The following diagrams provide a visual representation of the experimental workflows.

In Vitro Experimental Workflow

Caption: Workflow for in vitro evaluation of this compound.

In Vivo Experimental Workflow

Caption: Workflow for in vivo evaluation of this compound in a DMM mouse model.

Conclusion and Future Directions

The current evidence strongly suggests that this compound holds significant therapeutic potential for the treatment of osteoarthritis. The hypothesized mechanism of action, centered on the inhibition of the NF-κB signaling pathway, provides a solid foundation for its observed anti-inflammatory and chondroprotective effects. By preventing the nuclear translocation of p65, this compound effectively curtails the downstream cascade of inflammatory and catabolic events that drive cartilage degradation in OA.

Future research should focus on several key areas to further validate this hypothesis and advance the clinical development of this compound:

-

Full-text data acquisition and analysis: Obtaining the complete dataset from the primary literature is crucial for a thorough quantitative assessment.

-

Target identification: Elucidating the direct molecular target of this compound within the NF-κB signaling cascade will provide a more refined understanding of its mechanism.

-

Dose-response and pharmacokinetic studies: Establishing a clear dose-dependent effect and understanding the pharmacokinetic profile of this compound are essential for designing clinical trials.

-

Long-term efficacy and safety: Evaluating the long-term effects of this compound on joint structure and function, as well as its safety profile, in larger animal models is a necessary next step.

References

Tenacissoside G: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenacissoside G, a C21 steroidal glycoside isolated from the medicinal plant Marsdenia tenacissima, has emerged as a promising natural compound with significant therapeutic potential across multiple disease areas. This technical guide provides an in-depth overview of the current understanding of this compound's mechanisms of action, focusing on its identified therapeutic targets. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the intricate signaling pathways modulated by this compound. The primary therapeutic avenues for this compound appear to be in the treatment of osteoarthritis and various cancers, including colorectal and ovarian cancer, primarily through its anti-inflammatory and apoptosis-inducing properties.

Core Therapeutic Targets and Mechanisms of Action

This compound exerts its therapeutic effects by modulating key cellular signaling pathways involved in inflammation, cell proliferation, and apoptosis. The primary targets identified to date are the NF-κB signaling pathway in the context of inflammation and osteoarthritis, and the p53-mediated apoptotic pathway and the Src/PTN/P-gp signaling axis in cancer.

Anti-inflammatory Effects in Osteoarthritis

In the context of osteoarthritis (OA), this compound demonstrates significant anti-inflammatory and chondroprotective effects.[1] The primary mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[1]

Key Molecular Targets in Osteoarthritis:

-

NF-κB (p65 and IκBα): this compound has been shown to suppress the activation of NF-κB in chondrocytes stimulated by interleukin-1β (IL-1β).[1] This is a crucial step in halting the inflammatory cascade.

-

Pro-inflammatory Cytokines (TNF-α, IL-6): By inhibiting NF-κB, this compound leads to a significant reduction in the expression of downstream pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1]

-

Matrix Metalloproteinases (MMP-3, MMP-13): The compound effectively inhibits the expression of MMP-3 and MMP-13, enzymes that are key players in the degradation of collagen and the extracellular matrix in articular cartilage.[1]

-

Inducible Nitric Oxide Synthase (iNOS): this compound also downregulates the expression of iNOS, an enzyme that produces nitric oxide, a mediator of inflammation and cartilage damage in OA.

-

Collagen-II: By mitigating the inflammatory environment and inhibiting degradative enzymes, this compound protects against the degradation of Collagen-II, a primary structural component of articular cartilage.

Anti-Cancer Effects

This compound exhibits potent anti-cancer activity through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and the reversal of drug resistance.

1.2.1. Colorectal Cancer: p53-Mediated Apoptosis

In human colorectal cancer cells, this compound has been found to potentiate the effects of the chemotherapeutic agent 5-fluorouracil (B62378) (5-FU). The underlying mechanism involves the induction of p53-mediated apoptosis.

Key Molecular Targets in Colorectal Cancer:

-

p53: this compound induces the phosphorylation of the tumor suppressor protein p53 at Serine 46, a key activation step that promotes apoptosis.

-

Caspase Cascade: The activation of p53 leads to the increased activation of the caspase cascade, a family of proteases that execute the apoptotic program.

-

DNA Damage: The compound enhances the degree of DNA damage in cancer cells, a trigger for p53 activation.

-

Cell Cycle Arrest: this compound also induces cell cycle arrest, preventing the proliferation of cancer cells.

1.2.2. Ovarian Cancer: Reversal of Paclitaxel (B517696) Resistance via Src/PTN/P-gp Axis

A significant finding is the ability of this compound to reverse paclitaxel (PTX) resistance in ovarian cancer cells. This is achieved by inhibiting the Src/PTN/P-gp signaling axis.

Key Molecular Targets in Ovarian Cancer:

-